molecular formula C8H8N4 B1319085 3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 91912-53-7

3-(pyridin-4-yl)-1H-pyrazol-5-amine

Katalognummer B1319085
CAS-Nummer: 91912-53-7
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: MDRGSALNBWSYJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

While the specific molecular structure analysis of “3-(pyridin-4-yl)-1H-pyrazol-5-amine” is not available, studies on similar compounds provide insights. For example, the arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine and its derivatives within a layered structure of zirconium 4-sulfophenylphosphonate was solved by molecular simulation methods .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Material Science

3-(pyridin-4-yl)-1H-pyrazol-5-amine and its derivatives have been studied extensively for their potential applications in material science and as ligands for complexing metals. Pask et al. (2006) reported the synthesis of N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)amide and N-(3-{pyrid-2-yl}-1H-pyrazol-5-yl)thiourea from 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, highlighting their utility as proligands for metal cations and anions (Pask et al., 2006). Additionally, Hiscock et al. (2019) synthesized an asymmetric ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1), and studied its crystallographic symmetry, phase behavior, and fluorescent properties, particularly its aggregation-induced emission behavior (Hiscock et al., 2019).

Catalysis and Synthetic Applications

The compound has been used in various catalytic and synthetic applications. Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines using 3-methyl-1H-pyrazole-5-amine, highlighting the reusability and excellent activity of the catalyst used in the process (Rahmani et al., 2018). Moreover, Zhang et al. (2016) developed a novel synthesis approach for 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles using magnetically separable graphene oxide anchored sulfonic acid nanoparticles as catalysts, demonstrating the potential for green chemistry applications (Zhang et al., 2016).

Anticancer and Biological Activity

Several studies have explored the biological activities of pyrazole derivatives. For instance, Chavva et al. (2013) synthesized a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity, identifying compounds with promising bioactivity (Chavva et al., 2013). Similarly, Alam et al. (2018) designed and synthesized a series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, evaluating their in vitro cytotoxicity against various human cancer cell lines (Alam et al., 2018).

Eigenschaften

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRGSALNBWSYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596128
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-4-yl)-1H-pyrazol-5-amine

CAS RN

91912-53-7
Record name 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide (4.1 g, 20.3 mmol) was heated in 6N HCl (30 mL) overnight. Solution was concentrated in vacuum to afford the title compound (3.82 g , 96% yield) as a white hydrochloride salt. 1H NMR (d6-DMSO): 8.92-8.91 (2H, d), 8.43-8.42 (2H, d), 7.38-6.81 (1H, br s). FIA MS: MH+161.2, M−159.1.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To 3-oxo-3-(pyridin-4-yl)propanenitrile (3.40 g; Example 7, Step 1) suspended in 230 mL ethanol was added 2.92 mL hydrazine. The mixture refluxed for 3 hours and concentrated to dryness. The residue was purified by chromatography, eluting with a mixture of 10% methanol in dichloromethane to yield 0.80 g (21% yield) product as a light yellow solid. MS showed a M+1 molecular ion of m/z 161.3 by positive APCI.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(pyridin-4-yl)-1H-pyrazol-5-amine

Citations

For This Compound
10
Citations
B Abu Thaher, P Koch, D Schollmeyer… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H15FN4, the pyrazole ring forms dihedral angles of 43.51 (6), 39.95 (6) and 32.23 (6) with the directly attached 4-fluorophenyl, pyridine and phenyl rings, …
Number of citations: 7 scripts.iucr.org
B Abu Thaher, P Koch, D Schollmeyer… - … Section E: Structure …, 2012 - scripts.iucr.org
In the crystal structure of the title compound, C20H14FN5O2, the pyrazole ring forms dihedral angles of 59.3 (2), 25.6 (2) and 46.0 (2) with the directly attached 4-fluorophenyl, pyridine …
Number of citations: 8 scripts.iucr.org
S Tian, J Fan, H Jing, L Chuntian, L Yan… - Chinese Journal of …, 2023 - sioc-journal.cn
An I 2-catalyzed cyclization reaction of 1H-pyrazol-5-amine and β-ketonitrile for the synthesis of pyrazolo [1, 5-a] pyrimidines was developed. This method provides an efficient way to …
Number of citations: 2 sioc-journal.cn
BA Thaher, I Al-Masri, K Wahedy, R Morjan… - Naunyn-Schmiedeberg's …, 2023 - Springer
Four novel 3-Aryl -1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]- triazin-4(3H)-ones derivatives (C1 to C4) have been designed, synthesized, and evaluated for their anticancer activity. …
Number of citations: 3 link.springer.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com
M Bratkowski, TC Burdett, J Danao, X Wang, P Mathur… - Neuron, 2022 - cell.com
Axon degeneration is an early pathological event in many neurological diseases. The identification of the nicotinamide adenine dinucleotide (NAD) hydrolase SARM1 as a central …
Number of citations: 14 www.cell.com
K Takieddin, YZ Khimyak, L Fabian - Crystal Growth & Design, 2016 - ACS Publications
Novel, knowledge based models for the prediction of hydrate and solvate formation are introduced, which require only the molecular formula as input. A data set of more than 19 000 …
Number of citations: 60 pubs.acs.org
X Wang, DM Berger, EJ Salaski, N Torres, Y Hu… - Bioorganic & medicinal …, 2009 - Elsevier
A series of pyrazolo[1,5-α]pyrimidine analogs has been prepared and found to be potent and selective B-Raf inhibitors. Molecular modeling suggests they bind to the active …
Number of citations: 27 www.sciencedirect.com
X Wang, DM Berger, EJ Salaski, N Torres… - Journal of medicinal …, 2010 - ACS Publications
Novel indazolylpyrazolo[1,5-a]pyrimidine analogues have been prepared and found to be extremely potent type I B-Raf inhibitors. The lead compound shows good selectivity against a …
Number of citations: 20 pubs.acs.org
桑田, 贾帆, 何静, 李春天, 刘岩, 刘平 - 有机化学, 2023 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: liuyan@shzu.edu.cn; liuping@shzu.edu.cn Received June 12, 2022; …
Number of citations: 0 sioc-journal.cn

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.